![molecular formula C14H21N3O4 B5755518 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol, commonly known as ENMP, is an organic compound used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. ENMP is a phenolic compound that has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of ENMP is not fully understood. However, it has been suggested that ENMP induces apoptosis in cancer cells by activating the caspase pathway. ENMP has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
ENMP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. Additionally, ENMP has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
ENMP has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. Additionally, ENMP has been shown to have low toxicity in animal studies. However, ENMP has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on ENMP. One potential direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its mechanism of action in cancer cells and its potential as an anticancer agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of ENMP and its potential therapeutic applications.
合成法
ENMP can be synthesized through a multistep process starting from 2-methoxy-4-nitrophenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reduction of the nitro group to an amino group using palladium on carbon (Pd/C) and hydrogen gas. The third step involves the alkylation of the amino group using 4-ethyl-1-piperazinecarboxaldehyde. The final step involves the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) to yield ENMP.
科学的研究の応用
ENMP has been used in various scientific research studies. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. ENMP has also been studied for its anti-inflammatory and antioxidant properties. Additionally, ENMP has been studied as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-3-15-4-6-16(7-5-15)10-11-8-12(17(19)20)14(18)13(9-11)21-2/h8-9,18H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQGUMCBKFDZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5264969 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)

![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
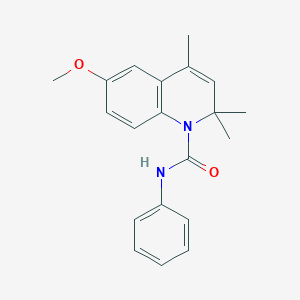
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
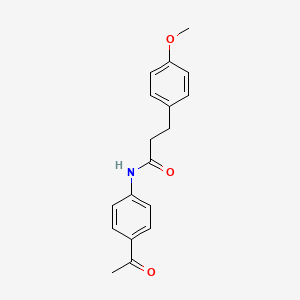
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
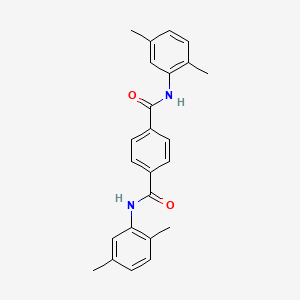
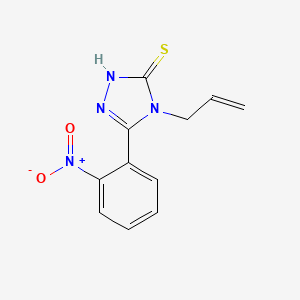


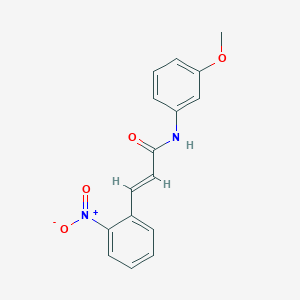
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)